Cyclononane, 1,1,4,4,7,7-hexamethyl-
Description
Cyclononane, 1,1,4,4,7,7-hexamethyl- is a highly branched aliphatic hydrocarbon featuring a nine-membered carbon ring with six methyl groups symmetrically substituted at positions 1, 4, and 7 (each position bearing two methyl groups). This compound has been identified in phytochemical analyses of plant extracts, where it is classified among aliphatic hydrocarbons alongside compounds like Vitamin E and phytol . Its molecular formula is C₁₅H₃₀, derived from the cyclononane backbone (C₉H₁₈) with six additional methyl groups (6 × CH₃). The molecular weight is 210.36 g/mol (calculated as 15 carbons × 12 + 30 hydrogens × 1). The extensive methylation confers unique steric and electronic properties, including enhanced hydrophobicity and thermal stability compared to simpler cycloalkanes.
Properties
CAS No. |
149331-19-1 |
|---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
1,1,4,4,7,7-hexamethylcyclononane |
InChI |
InChI=1S/C15H30/c1-13(2)7-9-14(3,4)11-12-15(5,6)10-8-13/h7-12H2,1-6H3 |
InChI Key |
JSKJGDDEIMGOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CCC(CC1)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclononane, 1,1,4,4,7,7-hexamethyl- can be synthesized through the hydrogenation of tris-trans-homobenzene using platinum oxide (PtO2) as a catalyst at room temperature . The reaction yields a crystalline compound with a melting point of 85°C. The structure of the compound has been determined through crystal structure analysis, revealing a twisted boat-chair conformation with approximate D3 symmetry .
Industrial Production Methods
While specific industrial production methods for Cyclononane, 1,1,4,4,7,7-hexamethyl- are not widely documented, the synthesis process involving hydrogenation and the use of platinum catalysts can be scaled up for industrial applications. The reaction conditions, such as temperature and pressure, can be optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclononane, 1,1,4,4,7,7-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a suitable catalyst.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with platinum or palladium catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Cyclononane, 1,1,4,4,7,7-hexamethyl- has several scientific research applications, including:
Chemistry: Used as a model compound to study the conformational properties of cycloalkanes and their derivatives.
Biology: Potential use in studying the interactions of hydrophobic molecules with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used as a precursor in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of Cyclononane, 1,1,4,4,7,7-hexamethyl- involves its interaction with molecular targets through hydrophobic interactions. The compound’s unique conformation allows it to fit into hydrophobic pockets of proteins or membranes, potentially altering their function or stability. The pathways involved in these interactions are primarily related to non-covalent bonding and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
a) Cyclononane, Methyl (C₁₀H₂₀)
- Molecular Formula: C₁₀H₂₀ (one methyl group on a cyclononane ring).
- Molecular Weight : 140.27 g/mol .
- Key Differences: The hexamethyl derivative has six methyl groups, leading to increased steric hindrance and a larger molecular size. This results in higher boiling points and viscosity compared to the mono-methyl analog .
b) 1,1,4,4,7,7-Hexamethyl-2,3,5,6-tetraoxacyclononane (CAS 22397-33-7)
- Molecular Formula : C₁₁H₂₂O₄.
- Structure : A nine-membered ring with four oxygen atoms and six methyl groups.
- Key Differences: The presence of oxygen atoms in the ring introduces polarity and reactivity, making this compound suitable for applications like polymerization initiators, unlike the purely hydrocarbon hexamethyl cyclononane .
c) Cyclohexasiloxane (CAS 295-01-2)
- Molecular Formula : H₁₂O₆Si₆.
- Structure : A twelve-membered silicon-oxygen ring.
- Key Differences: As a siloxane, it exhibits exceptional thermal stability and flexibility, commonly used in lubricants and cosmetics. The hexamethyl cyclononane, being a hydrocarbon, lacks such functional versatility .
d) 4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3)
- Molecular Formula : C₁₃H₂₆N₂.
- Structure : Two cyclohexylamine groups linked by a methylene bridge.
- Key Differences: The amine functional groups enable hydrogen bonding and basicity, making this compound a crosslinker in polymers. The hexamethyl cyclononane is chemically inert by comparison .
Physical and Chemical Properties
Notes:
- Viscosity: The mono-methyl cyclononane has a viscosity of 0.0004478 Pa·s at 373.47 K . The hexamethyl analog likely exhibits higher viscosity due to increased molecular weight and branching.
- Thermal Stability: Cyclohexasiloxane and the tetraoxacyclononane derivative outperform hydrocarbons in high-temperature applications .
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